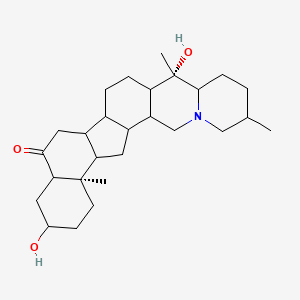
Verticinone;Raddeanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is known for its potent anti-inflammatory, antitussive, and expectorant effects. Verticinone has been extensively studied for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Verticinone involves several steps, typically starting from simpler alkaloid precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the steroidal backbone through cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of Verticinone often relies on extraction from natural sources due to the complexity of its synthetic routes. The extraction process involves:
Harvesting: Collecting the Fritillaria plants.
Extraction: Using solvents like ethanol or methanol to extract the alkaloids.
Purification: Employing techniques such as column chromatography to isolate Verticinone from other compounds.
Chemical Reactions Analysis
Types of Reactions
Verticinone undergoes various chemical reactions, including:
Oxidation: Verticinone can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Verticinone into its reduced forms, altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Verticinone molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Verticinone can yield Verticinone ketone, while reduction can produce Verticinone alcohol.
Scientific Research Applications
Verticinone has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying alkaloid synthesis and reactions.
Biology: Investigated for its role in cellular processes such as apoptosis and autophagy.
Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and respiratory diseases.
Industry: Utilized in the development of pharmaceuticals and natural product-based therapies.
Mechanism of Action
Verticinone exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer: Induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Antitussive and Expectorant: Modulates the activity of respiratory tract receptors to reduce cough and promote mucus clearance.
Comparison with Similar Compounds
Verticinone is unique among similar alkaloids due to its specific biological activities and therapeutic potential. Similar compounds include:
Peimine: Another alkaloid from Fritillaria species with similar anti-inflammatory and anticancer properties.
Imperialine: Known for its antitussive effects but differs in its chemical structure and specific activities.
Sipeimine: Shares some pharmacological properties with Verticinone but has distinct molecular targets.
Biological Activity
Verticinone, a bioactive compound derived from various plant sources, particularly from the genus Fritillaria , has garnered attention for its diverse biological activities. Raddeanine, another compound with similar origins, is also noted for its pharmacological potential. This article explores the biological activities of both compounds, focusing on their mechanisms of action, therapeutic applications, and relevant research findings.
-
Verticinone :
- Chemical Formula : C27H43NO3
- CAS Number : 167691
- Molecular Weight : 429.64 g/mol
-
Raddeanine :
- Chemical Formula : C27H43NO3
- CAS Number : 18059-10-4
- Molecular Weight : Similar to Verticinone
Antitumor Activity
Both Verticinone and Raddeanine have demonstrated significant antitumor properties in various studies.
- Mechanism of Action : These compounds induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules like NF-κB and MAPK.
- Case Studies :
- A study showed that Verticinone inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .
- Raddeanine was found to enhance the efficacy of existing chemotherapeutics in liver cancer models, suggesting a synergistic effect .
Anti-inflammatory Effects
Both compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Mechanism of Action : They inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
- Research Findings :
Neuroprotective Effects
Emerging evidence suggests that both compounds may offer neuroprotective benefits.
- Mechanism of Action : They are believed to modulate neuronal signaling pathways and reduce oxidative stress.
- Studies :
Comparative Table of Biological Activities
| Activity Type | Verticinone | Raddeanine |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Enhances chemotherapeutic efficacy |
| Anti-inflammatory | Inhibits TNF-α and IL-6 | Reduces lung inflammation |
| Neuroprotective | Protects against oxidative stress | Improves cognitive functions |
Properties
Molecular Formula |
C27H43NO3 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(10S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,25?,26-,27+/m1/s1 |
InChI Key |
IQDIERHFZVCNRZ-MXZVVHCASA-N |
Isomeric SMILES |
CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CCC(C6)O)C)(C)O |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















